molecular formula C9H14O2 B8502219 3-Cyclohexene-1-acetic acid, 4-methyl- CAS No. 7086-66-0

3-Cyclohexene-1-acetic acid, 4-methyl-

Cat. No. B8502219
CAS RN: 7086-66-0
M. Wt: 154.21 g/mol
InChI Key: MJLKIXNUGFKVSS-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-acetic acid, 4-methyl- is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclohexene-1-acetic acid, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexene-1-acetic acid, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

7086-66-0

Product Name

3-Cyclohexene-1-acetic acid, 4-methyl-

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)acetic acid

InChI

InChI=1S/C9H14O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2,8H,3-6H2,1H3,(H,10,11)

InChI Key

MJLKIXNUGFKVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

When m is 1, n is 2 and p is 2, the ring system is a 2-oxabicyclo[3.2.2]nonane, another subclass of this invention. For example, compound XVp ##STR30## in which R2, R5 and R6 are methyl can be prepared by treating a Diels-Alder adduct of acrolein and isoprene with Ph3P=C(CH3)OCH3, hydrolyzing the resulting enol ether, treating the resulting ketone derivative with methyl magnesium bromide, and subjecting the resulting alcohol to epoxidation-cyclization to yield a 2-oxabicyclo[3.2.2.]nonan-7-ol, which is treated with WCH2X in which X is a halogen atom to yield the desired ether, XVp. Alternatively, 4-methyl-3-cyclohexene-1-acetic acid, as obtained by the method of Kugatova-Shemyakina et al., Chemical Abstracts, 65:10504c (1966) is treated with methyl Grignard followed by epoxidation-cyclization of the resulting alcohol to yield a 2-oxabicyclo[3.2.2]nonan-7-ol.
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2-oxabicyclo[3.2.2]nonane
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enol ether
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ketone
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